molecular formula C7H5FO2 B026538 4-Fluoro-3-hydroxybenzaldehyde CAS No. 103438-85-3

4-Fluoro-3-hydroxybenzaldehyde

Cat. No.: B026538
CAS No.: 103438-85-3
M. Wt: 140.11 g/mol
InChI Key: DOULGHINSFURSM-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2 It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-3-hydroxybenzaldehyde involves the demethylation of 4-Fluoro-3-methoxybenzaldehyde. This process typically uses hydrogen bromide (HBr) in an inert atmosphere. The reaction is carried out by mixing 4-Fluoro-3-methoxybenzaldehyde with 48% HBr and heating the mixture to 140°C for three hours. The resulting mixture is then diluted with water and extracted with dichloromethane to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: 4-Fluoro-3-hydroxybenzoic acid.

    Reduction: 4-Fluoro-3-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxybenzaldehyde varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit macrophage migration inhibitory factor, which plays a role in inflammatory responses . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzaldehyde: Similar structure but with the fluorine and hydroxyl groups swapped.

    4-Fluoro-3-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group.

    3-Chloro-4-hydroxybenzaldehyde: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

4-Fluoro-3-hydroxybenzaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-fluoro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOULGHINSFURSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343156
Record name 4-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-85-3
Record name 4-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Boron tribromide (1M methylene chloride solution, 100 mL) was gradually added dropwise to a methylene chloride (100 mL) solution of 3-methoxy-4-fluoro benzaldehyde (4.4 g) under ice-cooling. The reaction solution was agitated at room temperature for 2 hours after the dropping ended. The reaction solution was again cooled with ice, iced water was gradually added to the reaction solution to terminate the reaction, and further 5N hydrochloride solution was added until the pH reached 1. After condensing the reaction solution under reduced pressure, water and ethyl acetate were added to the residue, and the organic layer was separated. The obtained organic layer was washed with a saturated sodium chloride solution, and the solvent was evaporated under reduced pressure after dried over anhydrous magnesium sulfate. The obtained residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate 4:1), and 3.18 g (79%) of 4-fluoro-3-hydroxybenzaldehyde was obtained. The physical properties of the compound are as follows.
Quantity
100 mL
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100 mL
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4.4 g
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-3-methoxybenzaldehyde (1.5 g, 10 mmol), 10 mL CH2Cl2 at 0° C., was added BBr3 (30 mL, 1N, 30 mmol) dropwise. The mixture was allowed to warn up to rt over 1 h, then quenched with ice water and diluted with EtOAc. The organic phase was washed with sat. NaHCO3 and brine, dried (Na2SO4), filtered and concentrated. The crude product was purified by flash chromatography (0 to 5% EtOAc/hexanes, gradient) to afford 1.2 mg (85%) of Intermediate 255.1.
Quantity
1.5 g
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reactant
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30 mL
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10 mL
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structural modification of a BODIPY dye with 4-fluoro-3-hydroxybenzaldehyde affect its sensitivity to solvent properties?

A: The research article explores two BODIPY dyes, one synthesized with this compound (Dye 3) and another with p-N,N-dimethylaminobenzaldehyde (Dye 1) []. The study found that Dye 1, lacking the this compound moiety, exhibited significant sensitivity to solvent properties. Specifically, its fluorescence quantum yields and radiative decay rate constants (kf) decreased with increasing solvent polarity, while its emission maxima red-shifted. In contrast, Dye 3, incorporating this compound, showed minimal sensitivity to solvent changes. This suggests that the presence of the this compound group contributes to the reduced solvatochromic behavior of Dye 3.

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